molecular formula C24H28N4O5S B2567669 N-[2-(1H-indol-3-yl)ethyl]-N'-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 869071-41-0

N-[2-(1H-indol-3-yl)ethyl]-N'-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2567669
CAS No.: 869071-41-0
M. Wt: 484.57
InChI Key: YIOKCFHYBLQBAG-UHFFFAOYSA-N
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Description

This compound features a central ethanediamide (oxalamide) linker connecting two key moieties:

  • Indole-ethyl group: A 1H-indol-3-yl ethyl chain, common in bioactive molecules due to its affinity for serotoninergic and enzyme-binding sites.
  • Sulfonyl-substituted oxazinan: A 1,3-oxazinan ring with a 4-methylbenzenesulfonyl (tosyl) group at position 3, enhancing stability and modulating electronic properties.

The tosyl group contributes to steric bulk and electron-withdrawing effects, influencing receptor interactions .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O5S/c1-17-7-9-19(10-8-17)34(31,32)28-13-4-14-33-22(28)16-27-24(30)23(29)25-12-11-18-15-26-21-6-3-2-5-20(18)21/h2-3,5-10,15,22,26H,4,11-14,16H2,1H3,(H,25,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOKCFHYBLQBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-N’-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the ethanediamide linkage, and finally, the introduction of the sulfonylated oxazinan ring. Each step requires specific reagents and conditions, such as the use of protecting groups, catalysts, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-N’-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions, leading to the formation of quinoline derivatives.

    Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield quinoline derivatives, while reduction of the sulfonyl group can produce thiol-containing compounds.

Scientific Research Applications

Biological Activities

2.1 Anticancer Properties

Research indicates that compounds containing indole and piperidine structures often exhibit anticancer properties. Studies have shown that N-[2-(1H-indol-3-yl)ethyl]-N'-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Study:
A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of several cancer cell lines by inducing G0/G1 phase arrest and promoting apoptosis via the activation of caspases .

2.2 Neuroprotective Effects

The indole structure is also associated with neuroprotective effects. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study:
In vitro experiments revealed that treatment with this compound reduced neuroinflammation and improved neuronal survival rates under stress conditions .

Synthetic Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as tryptamine and piperidine derivatives.

Synthetic Route Example:

  • Formation of the Indole Derivative: Tryptamine is reacted with appropriate acylating agents to form the desired indole derivative.
  • Piperidine Coupling: The indole derivative is coupled with a piperidine derivative using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) to form the amide bond.
  • Final Modifications: Additional modifications may be performed to enhance solubility or bioactivity .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for therapeutic applications in:

  • Cancer Treatment: As a potential lead compound for developing anticancer agents.
  • Neurological Disorders: As a candidate for neuroprotective therapies.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-N’-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with molecular targets such as enzymes, receptors, and proteins. The indole moiety can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The sulfonylated oxazinan ring may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Ethanediamide-Linked Compounds with Varied Sulfonyl Substituents

Compound Name Sulfonyl Substituent Molecular Formula Molecular Weight (g/mol) Key Differences/Effects
Target Compound 4-Methylbenzenesulfonyl (tosyl) C₂₄H₂₇N₄O₅S 491.56 Reference compound; balanced lipophilicity and electronic effects.
N'-{[3-(4-Fluorobenzenesulfonyl)-...}ethanediamide () 4-Fluorobenzenesulfonyl C₁₇H₂₄FN₃O₅S 401.45 Fluorine increases electronegativity, potentially enhancing binding to polar residues.
N-Ethyl-N′-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-...}ethanediamide () 4-Fluoro-2-methylphenylsulfonyl C₂₂H₂₆FN₃O₆S 503.53 Additional methyl group improves steric fit in hydrophobic pockets.
BA93892 () 4-Fluoro-2-methylbenzenesulfonyl C₂₄H₂₇FN₄O₅S 502.56 Fluorine and methyl combination optimizes metabolic stability and target affinity.

Key Findings :

  • Fluorinated sulfonyl groups (e.g., 4-fluoro in ) enhance polarity and binding specificity compared to the tosyl group .
  • Methyl substituents (e.g., 2-methyl in ) improve hydrophobic interactions, as seen in enzyme inhibition assays .

Compounds with Alternative Linkers or Indole Modifications

Compound Name Core Structure Biological Activity Key Differences/Effects
N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide () Thiazole-carboxamide linker Algaecidal activity Replacement of oxalamide with thiazole-carboxamide reduces metabolic stability.
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () Oxadiazole-sulfanyl linker Antimicrobial potential Oxadiazole ring introduces rigidity, improving selectivity but limiting solubility.
PDAT (N-[2-(1H-Indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine) () Propane-diamine linker Noncompetitive INMT inhibition Lack of sulfonyl group reduces enzyme affinity; dimethyl groups enhance lipophilicity.

Key Findings :

  • Oxalamide linkers (as in the target compound) provide superior conformational flexibility and hydrogen-bonding capacity compared to rigid oxadiazole or thiazole systems .
  • PDAT () demonstrates that dimethylamine substituents can enhance inhibitory potency against indolethylamine-N-methyltransferase (INMT), but sulfonyl groups in the target compound broaden target selectivity .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-N'-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, chemical properties, and biological effects of this compound, focusing on its pharmacological implications.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N4O2SC_{18}H_{24}N_4O_2S, and it features an indole moiety, which is known for its diverse biological activities. The presence of the sulfonamide group enhances its pharmacological properties, potentially affecting its interaction with biological targets.

PropertyValue
Molecular Weight364.47 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined
LogP4.505

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 2-(1H-indol-3-yl)ethanamine and various sulfonyl chlorides under basic conditions. The Ugi four-component reaction has been utilized effectively to construct similar compounds, showcasing the versatility of this synthetic approach .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related indole derivatives. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, such as HeLa and MCF-7. The mechanism often involves apoptosis induction and cell cycle arrest .

Case Study : A related compound demonstrated an IC50 value of 0.34 μM against MCF-7 cells, indicating potent activity that could be comparable to this compound if further studied .

Antimicrobial Activity

Research indicates that indole-based compounds possess significant antimicrobial properties. The sulfonamide group is particularly noted for its ability to inhibit bacterial growth by interfering with folate synthesis pathways. This suggests that the compound may exhibit broad-spectrum antibacterial activity against resistant strains .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to disrupted mitosis in cancer cells.
  • Apoptosis Induction : Mechanistic studies suggest that these compounds can trigger apoptotic pathways via caspase activation.

Q & A

Q. Key Considerations :

  • Protection/deprotection strategies (e.g., Boc groups) to prevent side reactions.
  • Purification via column chromatography or recrystallization .

Which spectroscopic techniques are typically employed for structural characterization of this compound?

Q. Basic

  • NMR Spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm backbone connectivity and substituent positions .
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation .
  • FT-IR : Identification of amide C=O stretches (~1650–1700 cm⁻¹) and sulfonyl S=O bands (~1150–1250 cm⁻¹) .

Q. Advanced :

  • Theoretical DFT Calculations : To predict vibrational frequencies and compare with experimental IR data, resolving ambiguities in functional group assignments .

How is the purity of the compound assessed, and what analytical methods are recommended?

Q. Basic

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .
  • Melting Point Analysis : Sharp melting ranges indicate high crystallinity and purity .

Q. Advanced :

  • LC-MS : Combines separation with mass confirmation to trace minor byproducts.
  • Elemental Analysis : Validates stoichiometric composition (±0.4% tolerance) .

What preliminary biological assays are used to evaluate its potential therapeutic effects?

Q. Basic

  • In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to screen for anticancer activity .
  • Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria .

Q. Advanced :

  • Target-specific assays : Enzyme inhibition studies (e.g., kinase or protease activity) to identify mechanistic pathways .

How can researchers optimize the yield and purity during the multi-step synthesis?

Q. Advanced

  • Reaction Optimization :
    • Use AI-driven tools (e.g., COMSOL Multiphysics) to model reaction kinetics and predict ideal conditions (temperature, solvent) .
    • Catalytic additives (e.g., DMAP) to enhance coupling efficiency in ethanediamide formation .
  • Purification : Gradient solvent systems in flash chromatography to isolate polar byproducts .

Q. Example Optimization Table :

StepParameterOptimal ConditionYield Improvement
SulfonylationBasePyridine/DCM85% → 92%
CouplingCatalystEDC/HOBt70% → 88%

What strategies are effective in resolving discrepancies between computational predictions and experimental spectroscopic data?

Q. Advanced

  • Benchmarking : Compare DFT-calculated NMR shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data to refine computational models .
  • Solvent Effects : Account for solvent polarity in theoretical simulations using polarizable continuum models (PCM) .
  • Dynamic Effects : Incorporate molecular dynamics to assess conformational flexibility impacting spectral line shapes .

How should one design experiments to elucidate the mechanism of action in cancer cell lines?

Q. Advanced

  • Transcriptomic Profiling : RNA-seq to identify differentially expressed genes post-treatment .
  • Protein Interaction Studies : Pull-down assays with biotinylated probes or SPR to identify binding partners .
  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify cell death pathways .

Q. Methodological Workflow :

Dose-response analysis (IC50 determination).

siRNA knockdown of putative targets to validate functional relevance.

In vivo xenograft models for translational validation .

What approaches are recommended for analyzing contradictory results in biological activity across studies?

Q. Advanced

  • Meta-Analysis : Systematically compare variables (e.g., cell line genotypes, assay protocols) .
  • Orthogonal Assays : Confirm activity using alternative methods (e.g., ATP-based viability assays vs. resazurin reduction) .
  • Controlled Replication : Standardize culture conditions (e.g., serum batch, passage number) to minimize variability .

Q. Example Contradiction Resolution :

StudyObserved ActivityPotential ConfounderResolution Approach
AHigh IC50Hypoxic conditionsRepeat under normoxia
BLow IC50Serum-free mediumValidate with serum supplementation

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